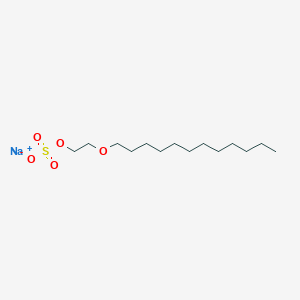
4-O-beta-D-Glucopyranosyl-D-mannose
Overview
Description
4-O-beta-D-Glucopyranosyl-D-mannose: is a disaccharide composed of glucose and mannose units It is produced through the epimerization of cellobiose, which is a disaccharide consisting of two glucose molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-beta-D-Glucopyranosyl-D-mannose can be synthesized through the enzymatic epimerization of cellobiose. The enzyme cellobiose 2-epimerase catalyzes the reversible conversion of cellobiose to this compound. This reaction typically occurs under mild conditions, with optimal activity observed at pH 7.0 and temperatures around 60°C .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant cellobiose 2-epimerase enzymes. These enzymes can be produced in large quantities using microbial fermentation techniques. The recombinant enzymes are then purified and used to catalyze the epimerization reaction on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 4-O-beta-D-Glucopyranosyl-D-mannose primarily undergoes epimerization reactions. It can also participate in hydrolysis reactions, where it is broken down into its constituent monosaccharides, glucose and mannose .
Common Reagents and Conditions:
Epimerization: Catalyzed by cellobiose 2-epimerase, optimal conditions include pH 7.0 and temperatures around 60°C.
Hydrolysis: Can be catalyzed by acidic or enzymatic conditions, typically involving the use of glycosidases.
Major Products:
Epimerization: this compound is the major product when cellobiose is used as the substrate.
Hydrolysis: The major products are glucose and mannose.
Scientific Research Applications
Chemistry: 4-O-beta-D-Glucopyranosyl-D-mannose is used as a model compound to study carbohydrate chemistry and enzymatic epimerization processes .
Biology: In biological research, this compound is used to investigate the metabolic pathways of disaccharides and the role of epimerases in carbohydrate metabolism .
Medicine: Research into the potential health benefits of this compound includes its effects on gut microbiota and its potential as a prebiotic .
Industry: In the food industry, this compound is explored for its potential as a functional food ingredient due to its prebiotic properties .
Mechanism of Action
4-O-beta-D-Glucopyranosyl-D-mannose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. The compound is involved in the mannan catabolic pathway, where it is converted to mannose 1-phosphate and glucose by the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase . This conversion feeds into glycolysis, providing energy and metabolic intermediates for cellular processes .
Comparison with Similar Compounds
Cellobiose: A disaccharide composed of two glucose molecules, which can be epimerized to form 4-O-beta-D-Glucopyranosyl-D-mannose.
Epilactose: A disaccharide composed of galactose and mannose, produced from lactose by epimerization.
Uniqueness: this compound is unique in its specific enzymatic production and its role in the mannan catabolic pathway.
Properties
IUPAC Name |
(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXNBNKWCZZMJT-VOXHDCLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302784 | |
| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15761-61-2 | |
| Record name | 4-O-β-D-Glucopyranosyl-D-mannose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Glucopyranosylmannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-BETA-D-GLUCOPYRANOSYL-D-MANNOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37556WZ8OH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)



![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)



![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)

![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
![Spiro[3.4]octa-5,7-diene](/img/structure/B91396.png)
